molecular formula C23H24O12 B1181414 Yixingensin CAS No. 158642-42-3

Yixingensin

Cat. No.: B1181414
CAS No.: 158642-42-3
M. Wt: 492.4 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Yixingensin can be synthesized through various chemical routes. One common method involves the glycosylation of Ombuin (a flavonoid) with glucose. The reaction typically requires a glycosyl donor, such as a glucose derivative, and a catalyst to facilitate the glycosylation process. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from natural sources, such as Gynostemma pentaphyllum. The process includes:

Chemical Reactions Analysis

Types of Reactions

Yixingensin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Yixingensin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Yixingensin

This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. Its ability to inhibit melanin production and its potential use in preventing skin cancer further distinguish it from similar compounds .

Biological Activity

Yixingensin, a compound derived from the plant Gynostemma pentaphyllum, has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties. We will also present relevant case studies and data tables to illustrate these findings.

Chemical Structure and Classification

This compound is classified as a flavonoid, a group of polyphenolic compounds known for their various health benefits. The specific chemical structure of this compound contributes to its biological activities, which include interactions with cellular pathways and modulation of immune responses.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacteria are summarized in the following table:

Pathogen MIC (µg/ml)
Vibrio cholerae25-50
Enterococcus faecalis25-50
Micrococcus luteus25
Shigella sonnei25

These findings indicate that this compound could be a promising candidate for developing natural antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH, ABTS, and hydroxyl radical scavenging tests. The results from these assays are as follows:

Assay Type IC50 (µg/ml)
DPPH83.43
ABTS82.62
Hydroxyl Radical Scavenging208.38

These values suggest that this compound exhibits substantial antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Properties

This compound has shown potential anti-inflammatory effects in various models. In a comparative study with mefenamic acid as a control, this compound exhibited higher anti-inflammatory activity, indicating its potential as a natural anti-inflammatory agent.

Anticancer Potential

Research exploring the anticancer effects of this compound has indicated that it may inhibit the growth of cancer cells through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. One study reported that Gypenosides (a group including this compound) induced apoptosis in human colon cancer cells via mitochondrial-dependent pathways and activation of caspase-3 . This suggests that this compound could be beneficial in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study conducted on Combretum erythrophyllum found that this compound exhibited strong antibacterial activity against multiple bacterial strains, supporting its use in traditional medicine for treating infections .
  • Oxidative Stress Reduction : In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in cultured cells, indicating its potential role in protecting against oxidative damage .
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers, suggesting its use as an adjunct therapy in cancer treatment .

Properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12/c1-31-10-6-12(26)16-14(7-10)33-21(9-3-4-13(32-2)11(25)5-9)22(18(16)28)35-23-20(30)19(29)17(27)15(8-24)34-23/h3-7,15,17,19-20,23-27,29-30H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRPVOZGWVGWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.